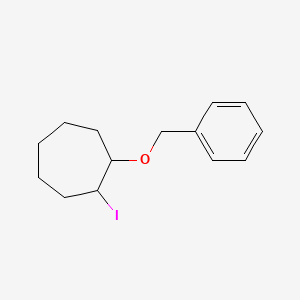

1-(Benzyloxy)-2-iodocycloheptane

Description

General Context of Modern Organic Synthesis and Complex Molecule Construction

Modern organic synthesis is a sophisticated field focused on the efficient construction of complex molecular architectures. solubilityofthings.comekb.eg Chemists employ a variety of strategies to assemble intricate structures with high precision, often drawing inspiration from molecules found in nature. nih.gov Key principles that guide this endeavor include retrosynthetic analysis, which involves strategically breaking down a complex target molecule into simpler, commercially available starting materials. ekb.eg The development of novel catalytic systems and selective transformations is a cornerstone of this field, enabling chemists to form specific bonds and control stereochemistry with remarkable accuracy. ekb.egfishersci.com The overarching goal is often to create molecules with potential applications in medicine, materials science, and agrochemicals, making the efficient synthesis of complex organic molecules a critical area of scientific research. solubilityofthings.comnih.gov

The construction of these molecules relies on a toolbox of powerful chemical reactions. These include cross-coupling reactions, cycloadditions, and cascade reactions, which allow for the formation of multiple chemical bonds in a single, efficient step. ekb.eg The ability to introduce, remove, or transform functional groups is also fundamental to the synthetic process. msu.edu Ultimately, the art and science of organic synthesis lie in the ability to design and execute multi-step reaction sequences that yield a target molecule in a practical and efficient manner. nih.govmsu.edu

Significance of Cycloheptane (B1346806) Scaffolds in Synthetic Chemistry

Cycloheptane rings, which are seven-membered carbocycles, are important structural motifs found in a variety of natural products and medicinally relevant compounds. nih.govresearchgate.netnih.gov Unlike their five- and six-membered counterparts, cycloheptanes are conformationally flexible, which can present both challenges and opportunities in synthesis. wikipedia.org The construction of the cycloheptane framework is often a key challenge in the total synthesis of natural products. nih.gov

The incorporation of a cycloheptane scaffold can impart unique biological activities to a molecule. For instance, some terpenoids and alkaloids containing this ring system have shown promise as therapeutic agents. researchgate.net Consequently, a significant amount of research has been dedicated to developing new methods for the synthesis of substituted cycloheptanes. nih.govacs.org These methods often involve cycloaddition reactions or ring-expansion strategies to build the seven-membered ring with control over its substitution pattern and stereochemistry. nih.gov The ability to functionalize the cycloheptane ring further enhances its utility as a versatile scaffold in the design of new molecules. wikipedia.org

Overview of Halogenated Ether Compounds in Organic Synthesis

Halogenated ethers are a class of organic compounds that feature an ether linkage (a carbon-oxygen-carbon bond) and one or more halogen atoms. wikipedia.orggoogle.com These compounds serve as valuable intermediates and building blocks in organic synthesis. ncert.nic.in The presence of both an ether and a halogen provides a unique combination of reactivity. The ether group can influence the electronic environment of the molecule, while the halogen atom can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions. guidechem.comfiveable.me

Iodoethers, a subclass of halogenated ethers where the halogen is iodine, are particularly useful in synthesis. wikipedia.org The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group. wikipedia.org This high reactivity allows iodoethers to participate in a wide range of chemical transformations, facilitating the construction of complex molecular frameworks. guidechem.comfiveable.me The synthesis of iodoethers can often be achieved through the reaction of an alkene with a source of electrophilic iodine in the presence of an alcohol, a process known as iodoetherification. organic-chemistry.org

Research Objectives and Scope for 1-(Benzyloxy)-2-iodocycloheptane Investigations

The investigation into this compound is driven by the desire to understand the interplay between the cycloheptane scaffold, the benzyloxy group, and the reactive iodine atom. This specific molecule serves as a model system for exploring the synthesis and reactivity of functionalized medium-sized rings.

The primary research objectives for studying this compound would include:

Developing efficient and stereoselective synthetic routes to this compound.

Characterizing the structural and conformational properties of the molecule.

Investigating the reactivity of the carbon-iodine bond in various chemical transformations.

Exploring the potential of this compound as a building block for the synthesis of more complex cycloheptane derivatives.

The scope of these investigations is focused on the fundamental organic chemistry of the molecule, without delving into its potential pharmacological applications. The research aims to contribute to the broader understanding of substituted cycloheptanes and iodoether chemistry.

Interactive Data Tables

Table 1: Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index |

| Cycloheptane | C₇H₁₄ | 98.19 | 118.4 | 1.4436 |

| 1-Benzyloxy-2-iodoethane | C₉H₁₁IO | 262.09 | Not available | 1.578 |

| 1-Iodo-2-propylcyclohexane | C₉H₁₇I | 252.14 | Not available | Not available |

Data sourced from PubChem and commercial supplier information. nih.govsigmaaldrich.comnih.gov

Table 2: Spectroscopic Data for a Related Compound: 1-Benzyloxy-2-iodoethane

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Chemical shifts corresponding to the benzylic protons, the methylene (B1212753) protons adjacent to the ether oxygen, and the methylene protons adjacent to the iodine atom. |

| ¹³C NMR | Resonances for the aromatic carbons of the benzyl (B1604629) group, the benzylic carbon, and the two aliphatic carbons of the ethyl chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure. |

This table represents the types of data that would be collected to characterize this compound, based on data available for a similar iodoether.

Detailed Research Findings

While specific research articles focusing exclusively on this compound are not prevalent in the literature, its synthesis and reactivity can be inferred from established principles of organic chemistry and studies on related compounds.

A likely synthetic route to this compound would involve the iodoetherification of cycloheptene (B1346976). This reaction would be carried out by treating cycloheptene with a source of electrophilic iodine, such as N-iodosuccinimide (NIS) or molecular iodine, in the presence of benzyl alcohol. The benzyl alcohol would act as the nucleophile, trapping the intermediate iodonium (B1229267) ion to form the desired iodoether. The regioselectivity and stereoselectivity of this reaction would be of key interest, with the potential to form different diastereomers of the product.

The reactivity of this compound would be dominated by the chemistry of the carbon-iodine bond. As a secondary iodide, it would be expected to undergo nucleophilic substitution reactions. Treatment with various nucleophiles could lead to the displacement of the iodide and the introduction of new functional groups at the 2-position of the cycloheptane ring. Elimination reactions, to regenerate a double bond within the seven-membered ring, would also be a possible reaction pathway, particularly in the presence of a strong, non-nucleophilic base.

Furthermore, the iodine atom could participate in a range of carbon-carbon bond-forming reactions, such as Suzuki, Sonogashira, or Heck cross-coupling reactions, provided a suitable palladium catalyst and coupling partner are used. These reactions would allow for the elaboration of the cycloheptane scaffold, attaching aryl, alkynyl, or vinyl groups, respectively. The benzyloxy group would likely serve as a stable protecting group for the hydroxyl functionality under many of these reaction conditions, although its cleavage to reveal the free alcohol could be achieved through catalytic hydrogenation.

Structure

3D Structure

Properties

Molecular Formula |

C14H19IO |

|---|---|

Molecular Weight |

330.20 g/mol |

IUPAC Name |

1-iodo-2-phenylmethoxycycloheptane |

InChI |

InChI=1S/C14H19IO/c15-13-9-5-2-6-10-14(13)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |

InChI Key |

GWHXEFBEAASFGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(CC1)I)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1 Benzyloxy 2 Iodocycloheptane and Its Precursors

Elucidation of Iodoether Formation Mechanisms

The formation of 1-(benzyloxy)-2-iodocycloheptane is a prime example of an iodoetherification reaction. This process involves the addition of an iodine atom and a benzyloxy group across the double bond of cycloheptene (B1346976). The mechanism is a well-established electrophilic addition pathway.

Role of Iodonium (B1229267) Ion Intermediates

The reaction commences with the electrophilic attack of an iodine source (e.g., molecular iodine, I₂, or N-iodosuccinimide, NIS) on the electron-rich double bond of cycloheptene. This interaction does not typically form a simple carbocation but rather a bridged, three-membered ring intermediate known as an iodonium ion. In this cyclic cation, the positive charge is delocalized over the iodine atom and the two adjacent carbon atoms of the former double bond.

The formation of this iodonium ion is a critical step that dictates the stereochemical outcome of the reaction. The bridged structure blocks one face of the ring, forcing the subsequent nucleophilic attack to occur from the opposite face. Diaryliodonium salts, which feature a hypervalent iodine atom, serve as a model for understanding the electrophilic nature of iodine and its ability to form such intermediates. acs.orgresearchgate.net The reactions involving diaryliodonium salts often proceed through intermediates where the iodine atom is central to the bond-forming and bond-breaking processes. acs.org

Nucleophilic Attack and Ring-Opening Pathways

Following the formation of the iodonium ion intermediate, a nucleophile attacks one of the two partially positively charged carbon atoms of the three-membered ring. In the synthesis of this compound, benzyl (B1604629) alcohol acts as the nucleophile. The oxygen atom of the alcohol's hydroxyl group attacks the iodonium ion, leading to the opening of the strained three-membered ring. khanacademy.org

This nucleophilic attack is an Sₙ2-type process that occurs with inversion of configuration at the carbon atom being attacked. Because the attack happens from the face opposite to the bulky iodonium bridge, the reaction is stereospecific, resulting in a trans relationship between the iodine and the newly introduced benzyloxy group. The final step is the deprotonation of the oxonium ion formed after the attack, yielding the neutral this compound product.

Influence of Reaction Conditions on Mechanistic Course

The course and efficiency of the iodoetherification reaction are highly dependent on the specific conditions employed.

Iodine Source: The choice of the iodinating agent (e.g., I₂, NIS, I(collidine)₂ClO₄) can affect the reaction rate and selectivity. More reactive sources can lead to faster reactions but may also promote side reactions.

Solvent: The solvent plays a crucial role. Non-polar solvents can favor the reaction, while polar coordinating solvents might compete with the benzyl alcohol as a nucleophile, potentially leading to undesired byproducts. The use of specific solvents can also influence the rate of related reactions, such as the hydrogenolysis of benzyl ethers. atlanchimpharma.com

Temperature and Pressure: As with most reactions, temperature affects the rate. For reactions involving gaseous reagents like oxygen in related olefin conversions, pressure can also be a significant factor, influencing conversion and selectivity. pan.pl For the iodoetherification, controlling the temperature is essential to minimize side reactions like decomposition or elimination.

Table 1: Factors Influencing Iodoetherification Mechanism

| Factor | Influence on Reaction | Example/Note |

|---|---|---|

| Iodine Source | Affects reactivity and potential side reactions. | N-Iodosuccinimide (NIS) is often preferred for its mildness over I₂. |

| Solvent | Can influence nucleophilicity and stabilize intermediates. | Non-coordinating solvents like CH₂Cl₂ are common. |

| Temperature | Controls reaction rate and selectivity. | Low temperatures are often used to suppress side reactions. |

| Presence of Base | Can be used to neutralize the proton released in the final step. | A non-nucleophilic base like 2,6-lutidine may be added. |

Mechanistic Aspects of Ether Formation and Cleavage

The benzyloxy group in this compound is a benzyl ether, a common protecting group in organic synthesis due to its relative stability and the various methods available for its removal. organic-chemistry.org

The formation, as described above, occurs under electrophilic conditions. However, benzyl ethers can also be formed under basic conditions via the Williamson ether synthesis or under neutral conditions using specific reagents. organic-chemistry.org

The cleavage of the benzyl ether in this compound can be achieved through several mechanistic pathways:

Hydrogenolysis: This is a very common and mild method for benzyl ether cleavage. youtube.com The reaction involves catalytic hydrogenation (e.g., H₂, Pd/C), where the C-O bond is reductively cleaved to yield an alcohol and toluene. youtube.com In the case of this compound, this method would likely also cause the reductive cleavage of the C-I bond, yielding cycloheptanol. The rate of hydrogenolysis is strongly affected by the solvent. atlanchimpharma.com

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon or formation of a stabilized benzyl cation. atlanchimpharma.com

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers which are more electron-rich. organic-chemistry.orgnih.gov Recent methods have extended this to simple benzyl ethers using photoirradiation. researchgate.net The mechanism involves oxidation of the benzyl group. nih.gov

Lewis Acid-Mediated Cleavage: Various Lewis acids, often in combination with a Lewis base, can effectively cleave benzyl ethers. atlanchimpharma.com The mechanism typically starts with the coordination of the Lewis acid to the ether oxygen, activating the C-O bond for cleavage. atlanchimpharma.com

Table 2: Mechanistic Pathways for Benzyl Ether Cleavage

| Method | Reagents | Mechanism | Products from this compound |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Reductive cleavage of C-O and C-I bonds. | Cycloheptanol + Toluene |

| Acid-Catalyzed | HBr, HI | Protonation followed by Sₙ1/Sₙ2 cleavage. | 2-Iodocycloheptanol + Benzyl Bromide/Iodide |

| Oxidative | DDQ, light | Single-electron transfer, oxidation. | 2-Iodocycloheptanone + Benzaldehyde |

| Lewis Acid | BCl₃, BBr₃ | Coordination to oxygen, nucleophilic attack. | 2-Iodocycloheptanol |

Reaction Mechanism Analysis in Cycloheptane (B1346806) Ring Systems

The seven-membered cycloheptane ring is a "medium-sized" ring that is more complex than the well-behaved cyclohexane (B81311) system. It is characterized by significant conformational flexibility and inherent ring strain, which is a combination of angle strain and torsional strain. libretexts.orglibretexts.org Unlike cyclohexane, which can adopt a strain-free chair conformation, cycloheptane exists as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and chair forms.

This conformational landscape has a direct impact on the reactivity of substituents on the ring. For this compound, the relative orientation of the two substituents in the preferred conformations will influence the rates and products of subsequent reactions, such as E2 elimination. For an E2 reaction to occur, the hydrogen and the leaving group (iodide) must be able to adopt an anti-periplanar arrangement, which may be more or less accessible depending on the ring's conformation.

Furthermore, reactions involving ring-opening or ring expansion of cycloalkane systems are subjects of mechanistic study. researchgate.net While this compound itself is stable, understanding the strain and reactivity of the cycloheptane core is crucial for predicting its behavior in more complex transformations.

Application of Physical Organic Chemistry Techniques in Mechanistic Studies

To rigorously establish the mechanisms discussed, chemists employ a variety of physical organic techniques. These methods provide evidence for proposed intermediates and transition states.

Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping reaction energy profiles. researchgate.netrsc.org They can be used to calculate the structures and relative stabilities of intermediates (like the iodonium ion) and transition states, providing theoretical support for a proposed pathway. rsc.org

Kinetics and Isotope Effects: Studying the rate of a reaction under various conditions (e.g., changing concentrations, temperature) provides kinetic data. Kinetic Isotope Effects (KIEs), measured by comparing the reaction rates of molecules with different isotopes (e.g., H vs. D), can reveal whether a specific C-H bond is broken in the rate-determining step. nih.gov Solvent Isotope Effects (SIEs) can indicate the role of the solvent in the mechanism. nih.gov

Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying reaction products and, in some cases, detecting and characterizing transient intermediates. rsc.org Specialized NMR experiments can reveal through-space and through-bond correlations that help establish the stereochemistry of products like this compound.

Trapping Experiments: To prove the existence of a transient intermediate like an aryne or a carbocation, a "trapping" agent can be added to the reaction. researchgate.net If a product derived from the reaction of the intermediate with the trapping agent is observed, it provides strong evidence for the intermediate's existence.

These techniques, when used in combination, allow for a detailed and evidence-based elucidation of the reaction mechanisms involving this compound and its precursors.

Kinetic Isotope Effects (KIEs)

The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org This effect arises primarily from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes. princeton.eduutdallas.edu

For the reactions involving this compound and its precursors, both primary and secondary KIEs could offer mechanistic insights.

Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu In the context of reactions of this compound, such as an elimination reaction to form cycloheptenyl benzyl ether, a significant primary KIE would be expected if the C-H bond at the 2-position is broken in the rate-limiting step. The magnitude of the kH/kD ratio can provide information about the symmetry of the transition state. princeton.eduhw.ac.uk

Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs but can still provide valuable information. wikipedia.org For instance, in the formation of this compound from cycloheptene, an α-secondary KIE could be measured by isotopically labeling one of the vinylic carbons (C1 or C2). The magnitude of the SKIE can help distinguish between different mechanisms for the opening of the iodonium ion intermediate.

| Type of KIE | Isotopic Substitution Location | Potential Reaction Studied | Expected kH/kD Value | Mechanistic Implication |

| Primary (PKIE) | C2-H of this compound | Base-induced elimination | > 2 | C-H bond cleavage is part of the rate-determining step. |

| Secondary (SKIE) | C1 or C2 of cycloheptene | Iodonium ion formation | ~1.0 - 1.2 | Change in hybridization at the carbon from sp2 to sp3. |

Table 1: Hypothetical Kinetic Isotope Effects in Reactions of this compound and its Precursors.

Computational Chemistry for Transition State Elucidation

Computational chemistry provides a theoretical framework to investigate reaction mechanisms, particularly the structures and energies of transient species like transition states, which are often difficult to observe experimentally. nih.gov

For the formation of this compound, computational methods can be employed to model the reaction pathway, starting from the reactants (cycloheptene, iodine, and benzyl alcohol) to the final product. A key area of investigation would be the structure of the iodonium ion intermediate. chemistrysteps.com Computational models can help determine whether this intermediate is a symmetric, bridged iodonium ion or an open carbocation. nih.gov

The subsequent nucleophilic attack by benzyl alcohol on the iodonium ion intermediate is also amenable to computational study. By calculating the energy barriers for the attack at both possible carbon atoms of the iodonium ion, the regioselectivity of the reaction can be predicted. libretexts.org Furthermore, these calculations can elucidate the stereochemistry of the addition, which is typically anti. masterorganicchemistry.com

Recent computational studies on related systems, such as the formation of halonium ions from other alkenes and the stereochemical assignment of benzyloxy-containing compounds, have demonstrated the power of these methods. nih.govmdpi.compandawainstitute.com For instance, Density Functional Theory (DFT) calculations are commonly used to optimize the geometries of ground states and transition states and to calculate the associated energy profiles.

| Computational Method | Focus of Investigation | Information Gained |

| Density Functional Theory (DFT) | Formation of the iodonium ion from cycloheptene and iodine. | Structure and stability of the iodonium ion (bridged vs. open carbocation). chemistrysteps.comnih.gov |

| Transition State Searching (e.g., QST2/QST3) | Nucleophilic attack of benzyl alcohol on the iodonium ion. | Geometry and energy of the transition state for ring-opening. masterorganicchemistry.com |

| Solvation Models (e.g., PCM, SMD) | Effect of the solvent on the reaction pathway. | Relative energies of charged intermediates and transition states in solution. |

Table 2: Application of Computational Chemistry to Investigate the Formation of this compound.

Stereochemical and Conformational Analysis of 1 Benzyloxy 2 Iodocycloheptane

Conformational Dynamics of Substituted Cycloheptane (B1346806) Rings

The seven-membered ring of cycloheptane is a flexible system that can adopt a variety of conformations to minimize its inherent strain.

Ring Strain and Conformational Preferences

Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane does not have a single, highly stable conformation. libretexts.org Instead, it exists as a dynamic equilibrium of several conformations, with the twist-chair and twist-boat being the most significant. researchgate.netslideshare.net The chair and boat forms are not stable energy minima but rather transition states between the twist conformations due to repulsive interactions between eclipsing methylene (B1212753) groups. researchgate.net The inherent flexibility and the small energy barriers between these conformations lead to a process known as pseudorotation. slideshare.netbiomedres.us

The strain in cycloheptane arises from a combination of angle strain (deviation from ideal tetrahedral bond angles), torsional strain (eclipsing interactions between adjacent hydrogen atoms), and transannular strain (steric interactions across the ring). libretexts.orglibretexts.org To alleviate this strain, the ring puckers, leading to the preferred twist-chair conformation. libretexts.org The twist-chair form is estimated to be the most stable due to a favorable balance of these strains. libretexts.org

Influence of Substituents on Cycloheptane Conformations

The introduction of substituents, such as the benzyloxy and iodo groups in 1-(benzyloxy)-2-iodocycloheptane, significantly influences the conformational equilibrium of the cycloheptane ring. The general principle is that substituents prefer to occupy positions that minimize steric hindrance. msu.edu In substituted cyclohexanes, equatorial positions are generally favored over axial positions to avoid 1,3-diaxial interactions. msu.edumasterorganicchemistry.com While the cycloheptane system is more complex, similar principles apply, with the bulky benzyloxy and iodo groups seeking to adopt pseudo-equatorial or isoclinal orientations to reduce steric clashes.

The presence of substituents can restrict the pseudorotation of the cycloheptane ring, leading to a more defined set of preferred conformations. slideshare.net The specific orientation of the benzyloxy and iodo groups will dictate which twist-chair or twist-boat conformer is most populated. The gauche effect, an electronic preference for a gauche arrangement of electronegative substituents, might also play a role in stabilizing certain conformations. researchgate.net

Diastereoselectivity and Regioselectivity in Synthesis

The synthesis of this compound requires careful control of stereochemistry to obtain the desired diastereomer.

Control of Stereochemistry at Carbon-Iodine and Carbon-Oxygen Centers

The relative orientation of the benzyloxy and iodo groups (cis or trans) is determined by the reaction mechanism used for their introduction. For instance, the iodocyclization of a δ,ε-unsaturated benzyl (B1604629) ether would likely proceed through a cyclic intermediate, leading to a specific diastereomer. The stereochemical outcome is often governed by the principles of kinetic and thermodynamic control, where the transition state energies and product stabilities dictate the major isomer formed.

In related systems, the stereocontrol in the formation of cyclic ethers has been shown to be influenced by stereoelectronic effects, where the orbital overlap between reacting centers in the transition state directs the stereochemical outcome. nih.gov Similar principles would apply to the formation of the C-O and C-I bonds in this compound, where the developing stereocenters influence each other.

Stereocontrol in Cyclic Systems

Achieving stereocontrol in cyclic systems like cycloheptane is a well-established challenge in organic synthesis. academie-sciences.fr The conformational flexibility of the ring can make it difficult to achieve high levels of diastereoselectivity. However, the use of chiral auxiliaries, stereodirecting groups, or metal catalysts can enforce a particular reaction pathway, leading to the preferential formation of one diastereomer. rsc.org

For instance, in Prins-pinacol reactions used to form complex cyclic systems, the topography of the cyclization (chair-like or boat-like transition state) is a key determinant of the final stereochemistry. nih.gov This is often controlled by the stereoelectronic influence of allylic substituents. nih.gov Similarly, the synthesis of this compound would require a synthetic strategy that effectively biases the transition state geometry to favor the desired relative stereochemistry of the two substituents.

Isomeric Forms and Their Separation

This compound can exist as multiple stereoisomers due to the presence of two chiral centers at the C-1 and C-2 positions.

The possible stereoisomers include two pairs of enantiomers: (1R,2R)- and (1S,2S)-1-(benzyloxy)-2-iodocycloheptane (the trans isomers), and (1R,2S)- and (1S,2R)-1-(benzyloxy)-2-iodocycloheptane (the cis isomers). These diastereomeric pairs (cis and trans) will have different physical and chemical properties, allowing for their separation.

The separation of these diastereomers can be achieved using standard laboratory techniques such as column chromatography, which separates compounds based on their differential adsorption to a stationary phase. The different spatial arrangements of the benzyloxy and iodo groups in the cis and trans isomers will lead to different interactions with the stationary phase, enabling their separation. In some cases, crystallization can also be an effective method for separating diastereomers, as they often have different crystal packing arrangements and solubilities. The separation of enantiomers, however, would require chiral chromatography or resolution with a chiral resolving agent.

Enantiomeric and Diastereomeric Considerations

This compound possesses two chiral centers at the C1 and C2 positions of the cycloheptane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other. The (1R,2R) and (1S,2S) isomers constitute one enantiomeric pair (the trans isomers), while the (1R,2S) and (1S,2R) isomers form the other enantiomeric pair (the cis isomers).

The relative orientation of the benzyloxy and iodo groups (cis or trans) significantly influences the conformational preferences of the cycloheptane ring. For disubstituted cyclohexanes, it is well-established that the cis or trans relationship dictates whether substituents can both be in the more stable equatorial positions. libretexts.org While cycloheptane is more flexible than cyclohexane, similar principles regarding steric hindrance apply. libretexts.org The large size of both the benzyloxy and iodo groups suggests a strong preference for conformations that minimize steric interactions between them and with the rest of the ring.

In the trans diastereomer, the two substituents are on opposite sides of the ring, which can allow for a psuedo-diequatorial arrangement in certain twist-chair or twist-boat conformations of the cycloheptane ring, thus minimizing steric strain. In contrast, the cis diastereomer, with both substituents on the same side, is likely to experience greater steric repulsion, forcing the ring into less stable conformations.

The synthesis of related chiral compounds containing a benzyloxy group has been reported, often resulting in diastereomeric mixtures that require separation. uliege.bemdpi.com The determination of the absolute configuration of these stereoisomers typically relies on techniques such as X-ray crystallography or advanced NMR methods like Nuclear Overhauser Effect (NOESY) spectroscopy. mdpi.comnih.gov

Table 1: Possible Stereoisomers of this compound

| Configuration | Relationship | Isomer Type |

| (1R, 2R) | Enantiomer of (1S, 2S) | trans |

| (1S, 2S) | Enantiomer of (1R, 2R) | trans |

| (1R, 2S) | Enantiomer of (1S, 2R) | cis |

| (1S, 2R) | Enantiomer of (1R, 2S) | cis |

Chiral Separation Techniques

Given the existence of enantiomeric pairs, the separation of the stereoisomers of this compound is crucial for studying their individual properties. Chiral separation techniques are employed to resolve these mixtures.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers and diastereomers. The choice of the chiral stationary phase is critical and often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for a broad range of chiral compounds.

For compounds with benzyloxy groups, successful chiral separations have been achieved using semi-preparative HPLC techniques. uliege.be The separation of diastereomers can sometimes be achieved on standard silica (B1680970) gel chromatography, as their different physical properties can lead to different retention times. nih.gov However, the separation of enantiomers requires a chiral environment.

The general approach would involve:

Diastereomer Separation: The cis and trans diastereomers would first be separated using standard chromatographic techniques like column chromatography on silica gel, exploiting their different polarities and shapes.

Enantiomer Resolution: Each separated diastereomer (now a racemic mixture of two enantiomers) would then be resolved into its individual enantiomers using chiral HPLC.

Table 2: Hypothetical Chiral HPLC Separation Parameters for Enantiomers of this compound

| Parameter | Value |

| Column | Chiralcel OD-H (Amylose-based CSP) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Hypothetical Retention Time (trans-isomer) | (1R, 2R): 12.5 min, (1S, 2S): 15.8 min |

| Hypothetical Retention Time (cis-isomer) | (1R, 2S): 18.2 min, (1S, 2R): 21.4 min |

Advanced Analytical Techniques for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton (¹H) NMR Spectroscopy

The proton attached to the carbon bearing the benzyloxy group (H-1) is anticipated to appear as a multiplet in the range of 3.8-4.2 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom. The proton on the carbon bonded to the iodine atom (H-2) would likely resonate at a similar or slightly more downfield region, approximately 4.0-4.4 ppm, because of the electronegativity and anisotropic effects of the iodine atom.

The benzylic protons (Ar-CH₂-O) are expected to produce a characteristic singlet or a pair of doublets (if diastereotopic) between 4.5 and 4.8 ppm. The aromatic protons of the benzyl (B1604629) group would typically appear in the 7.2-7.4 ppm region as a complex multiplet. The ten protons of the cycloheptane (B1346806) ring would present as a series of overlapping multiplets in the upfield region, generally between 1.2 and 2.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(Benzyloxy)-2-iodocycloheptane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (CH-O) | 3.8 – 4.2 | Multiplet |

| H-2 (CH-I) | 4.0 – 4.4 | Multiplet |

| Cycloheptane (CH₂) | 1.2 – 2.2 | Multiplets |

| Benzylic (Ar-CH₂-O) | 4.5 – 4.8 | Singlet/Doublet |

| Aromatic (Ar-H) | 7.2 – 7.4 | Multiplet |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will produce a distinct signal.

The carbon atom attached to the benzyloxy group (C-1) is expected to resonate in the range of 80-85 ppm. The carbon bonded to the iodine atom (C-2) would be significantly shifted upfield due to the "heavy atom effect" of iodine, likely appearing in the 30-35 ppm range. The benzylic carbon (Ar-CH₂-O) is anticipated around 70-75 ppm. The carbons of the cycloheptane ring will produce a series of signals between 20 and 40 ppm. The aromatic carbons of the benzyl group will show signals in the 127-138 ppm region, with the ipso-carbon (the one attached to the CH₂ group) being the most downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH-O) | 80 – 85 |

| C-2 (CH-I) | 30 – 35 |

| Cycloheptane (CH₂) | 20 – 40 |

| Benzylic (Ar-CH₂-O) | 70 – 75 |

| Aromatic (Ar-C) | 127 – 129 (ortho, meta, para) |

| Aromatic (ipso-C) | 137 – 139 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and elucidating the stereochemistry of "this compound".

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For "this compound," COSY would show correlations between H-1 and its adjacent protons on the cycloheptane ring, as well as between H-2 and its neighbors. This helps to trace the connectivity within the seven-membered ring. idc-online.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). chemicalbook.com This technique is invaluable for definitively assigning the signals of each proton to its corresponding carbon atom in the cycloheptane ring and the benzyloxy group. idc-online.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons. chemicalbook.com For instance, correlations would be expected between the benzylic protons and the ipso-carbon of the aromatic ring, as well as between H-1 and C-2, and vice versa. idc-online.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. idc-online.com In the case of "this compound," NOESY can help determine the relative stereochemistry of the benzyloxy and iodo substituents (i.e., whether they are cis or trans to each other) by observing through-space interactions between H-1, H-2, and other protons on the cycloheptane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of "this compound." The calculated exact mass for the molecular ion [M]⁺ of C₁₄H₁₉IO is 330.0481 g/mol . HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₁₄H₁₉IO]⁺ | 330.0481 |

| [C₁₄H₁₉IO + H]⁺ | 331.0559 |

| [C₁₄H₁₉IO + Na]⁺ | 353.0379 |

Fragmentation Pattern Interpretation

In a mass spectrometer, "this compound" will fragment in a characteristic manner. The analysis of these fragments provides further structural confirmation.

A prominent fragment would be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzyl group, which is a very stable carbocation. Loss of the iodine atom would result in a fragment at m/z 203 ([M-I]⁺). Another likely fragmentation pathway is the loss of the entire benzyloxy group, leading to a fragment corresponding to the iodocycloheptyl cation. Cleavage of the cycloheptane ring itself can also occur, though this typically results in a more complex pattern of lower mass fragments.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Fragment Identity |

| 330 | [M]⁺ (Molecular Ion) |

| 203 | [M - I]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 107 | [C₇H₇O]⁺ |

Chemical Compounds Mentioned

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized for the identification of functional groups within a molecule. psu.eduyoutube.com By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that reveals the vibrational frequencies of its constituent bonds. pressbooks.publibretexts.org For "this compound," the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the benzyloxy group can be confirmed by several key absorptions. The C-O-C ether linkage typically shows a strong absorption band in the region of 1000-1300 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations from the benzene (B151609) ring are expected to appear between 3000 and 3100 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will produce peaks in the 1450-1600 cm⁻¹ range. openstax.org The aliphatic C-H stretching vibrations of the cycloheptane ring will be observed in the 2850-2960 cm⁻¹ region. openstax.org The C-I bond, due to its low bond polarity and the heavy mass of the iodine atom, will have a stretching vibration at lower frequencies, typically in the far-infrared region around 500-600 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Benzene Ring | =C-H Stretch | 3000-3100 |

| C=C Stretch | 1450-1600 | |

| Cycloheptane Ring | C-H Stretch | 2850-2960 |

| Ether | C-O-C Stretch | 1000-1300 |

| Iodoalkane | C-I Stretch | 500-600 |

Chromatographic Methods for Separation and Purity Determination

Chromatographic techniques are indispensable for the separation of "this compound" from any unreacted starting materials, byproducts, or other impurities, thereby allowing for an accurate determination of its purity. semanticscholar.orgijrpc.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like "this compound". nih.govscielo.org.mx In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Due to its significant nonpolar character, "this compound" would be well-retained on the column, allowing for effective separation from more polar impurities. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks. A well-developed HPLC method can achieve high resolution and sensitivity, with the limit of detection (LOD) and limit of quantification (LOQ) for analogous compounds often falling in the µg/mL range. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for analyzing volatile and thermally stable compounds. mdpi.comphcog.com "this compound" possesses sufficient volatility to be amenable to GC analysis. The sample is vaporized and carried by an inert gas through a column, where separation occurs based on the compound's boiling point and interactions with the stationary phase. nih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. nih.gov The subsequent detection by a mass spectrometer provides the mass-to-charge ratio of the compound and its fragments, offering definitive structural information and confirming its identity.

Chiral Chromatography for Enantiomeric Excess Determination

Given that "this compound" contains chiral centers, it can exist as different stereoisomers. Chiral chromatography is a specialized form of HPLC that is essential for separating and quantifying these enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net By comparing the peak areas of the enantiomers, the enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, can be accurately determined. This is crucial in applications where only one specific enantiomer possesses the desired biological or chemical activity.

X-ray Crystallography for Absolute Stereochemistry

While spectroscopic and chromatographic methods provide information about the connectivity and relative arrangement of atoms, X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule in the solid state. scholaris.causm.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. beilstein-journals.org The way the X-rays are scattered provides a precise three-dimensional map of the electron density within the crystal, revealing the exact spatial arrangement of each atom. For "this compound," obtaining a suitable single crystal would allow for the unambiguous assignment of the (R) or (S) configuration at each chiral center. soton.ac.uk The presence of the relatively heavy iodine atom can be advantageous in this analysis, as it scatters X-rays more strongly, which can aid in solving the phase problem and determining the absolute configuration. beilstein-journals.orgsoton.ac.uk

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Application | Information Obtained |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key bonds (C-O, C=C, C-H, C-I) |

| High-Performance Liquid Chromatography (HPLC) | Purity Determination | Quantitative assessment of purity |

| Gas Chromatography (GC) | Separation and Identification | Retention time for identification, separation of volatile components |

| Chiral Chromatography | Enantiomeric Excess Determination | Quantification of individual enantiomers |

| X-ray Crystallography | Absolute Stereochemistry | Unambiguous 3D molecular structure and stereoconfiguration |

Reactivity and Chemical Transformations of 1 Benzyloxy 2 Iodocycloheptane

Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond is the most reactive site in the molecule for many transformations. Iodine is an excellent leaving group due to the large size of the iodide ion and the relatively weak C-I bond. This facilitates a range of reactions at the C-2 position of the cycloheptane (B1346806) ring.

Nucleophilic Substitution Reactions (SN1, SN2)

The secondary carbon atom bearing the iodine is susceptible to nucleophilic attack. Depending on the reaction conditions and the nature of the nucleophile, the substitution can proceed through either an SN1 or SN2 mechanism.

SN2 Mechanism: With strong, sterically unhindered nucleophiles in aprotic polar solvents, the reaction is expected to follow a bimolecular pathway. This results in the inversion of stereochemistry at the C-2 position. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. nih.gov

SN1 Mechanism: In the presence of a polar, protic solvent and a weak nucleophile, an SN1 mechanism may be favored. This would involve the formation of a secondary carbocation intermediate. However, the stability of this carbocation is not particularly high, which may make this pathway less favorable than the SN2 pathway unless rearrangement or neighboring group participation can occur. The adjacent benzyloxy group could potentially participate, leading to a more complex reaction profile.

| Nucleophile | Reagent Example | Solvent | Expected Major Product |

| Azide | Sodium Azide (NaN₃) | DMF | 1-Azido-2-(benzyloxy)cycloheptane |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | 2-(Benzyloxy)cycloheptane-1-carbonitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | Acetone/Water | 2-(Benzyloxy)cycloheptan-1-ol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | THF | 1-(Benzyloxy)-2-(phenylthio)cycloheptane |

This table presents plausible nucleophilic substitution reactions based on general principles. Specific experimental outcomes may vary.

Elimination Reactions

In the presence of a base, 1-(benzyloxy)-2-iodocycloheptane can undergo elimination of hydrogen iodide (HI) to form an alkene. The two primary mechanisms for this are the E1 and E2 pathways.

E2 Mechanism: This is a concerted, one-step process that is favored by strong, sterically hindered bases. The rate is dependent on both the substrate and the base concentrations. The stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group can influence the regioselectivity of the double bond formation.

E1 Mechanism: This two-step process, which proceeds through a carbocation intermediate, is competitive with SN1 reactions and is favored by weak bases in polar protic solvents.

The regiochemical outcome of the elimination can lead to the formation of either 1-(benzyloxy)cyclohept-1-ene or 3-(benzyloxy)cyclohept-1-ene.

| Base | Solvent | Expected Major Product(s) |

| Potassium tert-butoxide (KOtBu) | tert-Butanol | 1-(Benzyloxy)cyclohept-1-ene |

| Sodium Ethoxide (NaOEt) | Ethanol | 1-(Benzyloxy)cyclohept-1-ene and 3-(Benzyloxy)cyclohept-1-ene |

| 1,8-Diazabicycloundec-7-ene (DBU) | Toluene | 1-(Benzyloxy)cyclohept-1-ene |

This table illustrates potential elimination reaction outcomes. The product distribution can be influenced by temperature and reaction time.

Organometallic Reactions (e.g., Cross-Coupling)

The C-I bond is particularly well-suited for participating in organometallic cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. Palladium-catalyzed reactions are among the most common.

Stille Coupling: This reaction involves the coupling of the organoiodide with an organostannane reagent in the presence of a palladium catalyst. wikipedia.orglibretexts.org It is a versatile method for creating new C-C bonds with a wide range of organostannanes. wikipedia.org

Suzuki Coupling: In this reaction, the organoiodide is coupled with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex in the presence of a base.

Heck Coupling: This reaction would involve the coupling of this compound with an alkene in the presence of a palladium catalyst and a base.

| Reaction Name | Coupling Partner Example | Catalyst | Expected Product |

| Stille Coupling | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 1-(Benzyloxy)-2-vinylcycloheptane |

| Suzuki Coupling | Phenylboronic acid | Pd(OAc)₂/SPhos | 1-(Benzyloxy)-2-phenylcycloheptane |

| Heck Coupling | Ethyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Ethyl 2-(2-(benzyloxy)cycloheptyl)acrylate |

This table provides examples of plausible cross-coupling reactions. The success and yield of these reactions depend heavily on the specific ligands, bases, and reaction conditions employed.

Reactions Involving the Benzyloxy Ether Moiety

The benzyloxy group is a common protecting group for alcohols in organic synthesis due to its general stability and the various methods available for its selective removal.

Selective Debenzylation Strategies

Catalytic Hydrogenation: This is a very common and clean method for debenzylation. The reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). This method is generally mild and high-yielding.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can also effect the cleavage of benzyl (B1604629) ethers.

| Reagent(s) | Conditions | Product |

| H₂, Pd/C | Methanol, room temperature, 1 atm | 2-Iodocycloheptan-1-ol |

| Boron Trichloride (BCl₃) | Dichloromethane, -78 °C | 2-Iodocycloheptan-1-ol |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile, room temperature | 2-Iodocycloheptan-1-ol |

This table summarizes common debenzylation methods. The choice of reagent is critical to avoid side reactions, such as reduction of the C-I bond.

Ether Cleavage Reactions

Under strongly acidic conditions, the ether linkage can be cleaved. For a benzyl ether, this cleavage typically proceeds through an SN1-type mechanism due to the formation of the resonance-stabilized benzylic carbocation.

Treatment with strong acids like HBr or HI will protonate the ether oxygen, followed by the departure of the protonated alcohol (2-iodocycloheptanol) and the formation of a benzyl carbocation. This carbocation is then trapped by the halide ion to form a benzyl halide.

Reaction Scheme:

This compound + HBr (excess) → 2-Iodocycloheptan-1-ol + Benzyl bromide

If the alcohol product is susceptible to further reaction with the strong acid, it may also be converted to the corresponding dihalide, although this is less likely for a secondary alcohol under many conditions.

Cycloheptane Ring Transformations

Ring-Opening Reactions

Information regarding conditions and mechanisms for the cleavage of the seven-membered ring of this compound is not available. Such reactions, if developed, could provide synthetic routes to functionalized linear C7 chains.

Functionalization of the Cycloheptane Skeleton

Research into the introduction of new functional groups onto the cycloheptane ring of this molecule, beyond the existing benzyloxy and iodo substituents, has not been reported. This could involve, for example, substitution of the iodine atom or reactions at other positions on the ring.

Rearrangement Reactions

There is no documented evidence of rearrangement reactions involving this compound. Such rearrangements, which can be prompted by various reagents or conditions, could potentially lead to the formation of different ring systems or constitutional isomers.

Due to the lack of available research and data, no interactive data tables or detailed research findings can be generated for the specified transformations.

Computational and Theoretical Studies

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and dynamics simulations are instrumental in exploring the conformational flexibility of cyclic systems. For the seven-membered ring of 1-(Benzyloxy)-2-iodocycloheptane, which is inherently flexible, these methods can map out the complex potential energy surface.

The cycloheptane (B1346806) ring is known to exist in several conformations, primarily the lower-energy twist-chair and chair forms, along with higher-energy boat forms. The presence of two bulky substituents, a benzyloxy group and an iodine atom, on adjacent carbons significantly influences the conformational preference.

A computational conformational search would involve generating numerous possible spatial arrangements of the molecule. Each of these conformers would then be subjected to energy minimization to find the most stable, low-energy structures. The preferred conformations will be those that minimize steric strain between the large benzyloxy group and the iodine atom, as well as unfavorable 1,3-diaxial-like interactions within the cycloheptane ring. It is predicted that conformers placing the bulky substituents in pseudo-equatorial positions would be energetically favored to reduce steric hindrance. The relative energies of the cis and trans isomers would also be determined, with the trans isomer likely experiencing greater steric and torsional strain.

Molecular mechanics calculations rely on force fields, which are sets of equations and parameters that define the potential energy of a molecule as a function of its atomic coordinates. kfupm.edu.sa Standard force fields like AMBER and CHARMM contain parameters for common organic functional groups. However, specialized parameters are often required for less common structural motifs, such as the iodo-ether present in this compound.

The parameterization for the iodine atom is particularly challenging, as generic halogen parameters may not accurately model specific phenomena like halogen bonding. nih.gov Developing accurate parameters would typically involve fitting them to high-level quantum mechanical calculations of model compounds. nih.gov A reliable force field for this system would need to accurately describe:

Bond stretching and angle bending potentials for C-I, C-O, and C-C bonds.

Torsional parameters for the C-C-C-C, C-C-O-C, and I-C-C-O dihedral angles, which govern the ring's conformation and the orientation of the substituents.

Non-bonded Lennard-Jones and electrostatic parameters to model van der Waals and coulombic interactions, which are critical for accurately capturing steric clashes. researchgate.netmpg.de

Recent advancements have focused on creating more accurate and transferable force fields, such as the Open Force Field initiative, which could facilitate the simulation of novel molecules like this compound. mpg.de

Quantum Chemical Calculations (Ab Initio and DFT Methods)

For a more detailed and accurate understanding of molecular properties, quantum chemical methods such as Density Functional Theory (DFT) are employed. These methods solve the electronic Schrödinger equation to provide detailed information about electron distribution and energy. nih.govresearchgate.net

DFT calculations can be used to analyze the electronic structure of this compound, revealing key insights into its reactivity. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

HOMO: The HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the π-system of the benzene (B151609) ring and potentially the lone pairs of the ether oxygen. nih.gov

LUMO: The LUMO is likely to be associated with the antibonding σ* orbital of the C-I bond, given the electronegativity of iodine and its ability to act as a leaving group. This indicates that the carbon atom attached to the iodine is a primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

| Property | Predicted Value | Description |

| HOMO Energy | ~ -6.5 eV | The energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | ~ -0.8 eV | The energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.7 eV | The energy difference between the HOMO and LUMO, related to chemical reactivity and stability. nih.gov |

| Dipole Moment | ~ 2.1 D | A measure of the overall polarity of the molecule, arising from the electronegative oxygen and iodine atoms. |

Note: These values are theoretical predictions based on DFT calculations for analogous structures and serve as illustrative examples.

This compound is typically synthesized via the iodoetherification of cycloheptene (B1346976) with benzyl (B1604629) alcohol. Quantum chemical calculations are invaluable for elucidating the mechanism of this reaction. By modeling the reaction pathway, chemists can identify and characterize the key transition states and intermediates.

The proposed mechanism involves:

Formation of an Iodonium (B1229267) Ion: An electrophilic iodine species (e.g., from N-Iodosuccinimide or I₂) reacts with the double bond of cycloheptene to form a cyclic iodonium ion intermediate.

Nucleophilic Attack: The oxygen atom of benzyl alcohol acts as a nucleophile, attacking one of the carbon atoms of the iodonium ion.

Deprotonation: A final deprotonation step yields the neutral this compound product.

DFT calculations can locate the transition state for the ring-opening of the iodonium ion, providing the activation energy for this rate-determining step. researchgate.net This allows for the prediction of the reaction's regioselectivity (which carbon is attacked) and stereoselectivity (the relative orientation of the benzyloxy and iodo groups).

Quantum chemistry is a powerful tool for predicting spectroscopic data, which is essential for the structural elucidation of newly synthesized compounds. nih.gov

Using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the NMR chemical shifts (¹H and ¹³C) for a given molecular structure. su.se By performing these calculations on different possible isomers (e.g., cis and trans) and conformers of this compound, a set of theoretical spectra can be generated. Comparing these predicted spectra with experimental NMR data allows for an unambiguous assignment of the molecule's relative stereochemistry and predominant conformation in solution. kfupm.edu.sayoutube.com

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| CH-I | 4.2 - 4.5 | 30 - 35 | The proton and carbon are significantly deshielded by the adjacent electronegative iodine atom. |

| CH-O | 3.8 - 4.1 | 80 - 85 | The proton and carbon are deshielded by the ether oxygen. |

| -OCH₂-Ph | 4.5 - 4.8 | 70 - 75 | Methylene (B1212753) protons adjacent to the ether oxygen and the phenyl group. |

| Cycloheptane CH₂ | 1.4 - 2.2 | 25 - 40 | A complex region of overlapping signals from the cycloheptane ring protons. |

| Aromatic CH (Ph) | 7.2 - 7.4 | 127 - 138 | Typical chemical shifts for protons and carbons in a monosubstituted benzene ring. |

Note: These are representative chemical shift ranges predicted by computational methods and may vary depending on the specific conformer, isomer, and solvent.

Prediction of Reactivity and Selectivity

The prediction of how and where a molecule will react is a cornerstone of computational organic chemistry. For a molecule like this compound, theoretical studies would be invaluable in forecasting its behavior in various chemical transformations.

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are frequently used to model the electronic properties of molecules. nih.govresearchgate.net By calculating properties such as orbital energies (HOMO and LUMO), charge distributions, and bond strengths, chemists can infer the likely sites of nucleophilic or electrophilic attack. nih.gov For instance, DFT calculations could help determine the relative reactivity of the C-I bond versus C-H bonds on the cycloheptane ring under different conditions. birmingham.ac.uk

Furthermore, computational modeling can predict the stereoselectivity and regioselectivity of reactions. By calculating the transition state energies for different reaction pathways, researchers can determine the most likely product. For cycloheptane derivatives, which can exist in various conformations, these calculations can be particularly complex but are crucial for understanding and predicting the three-dimensional outcome of a reaction. acs.org

Data-Driven Approaches and Machine Learning in Organic Chemistry

In recent years, data-driven approaches and machine learning (ML) have emerged as revolutionary tools in chemical research. chemrxiv.orgijnc.ir These methods leverage large datasets of known chemical reactions to build predictive models that can forecast the products, yields, and optimal conditions for new reactions. nih.govchemrxiv.org

For a compound like this compound, a machine learning model could, in principle, predict its reactivity in a given reaction. This would typically involve representing the molecule as a set of numerical descriptors or a molecular graph and feeding this information into a trained algorithm. digitellinc.com The model, having learned from numerous examples of similar iodinated or benzyloxy-containing compounds, could then predict the outcome. mdpi.comnih.gov

However, the accuracy of such predictions is highly dependent on the quality and scope of the training data. ijnc.ir Currently, there are no publicly available, large-scale datasets or pre-trained models specifically tailored to the reactions of this compound. Developing such a model would require a significant experimental effort to generate the necessary training data.

Interactive Table: Hypothetical Data for ML Model Training

| Reactant | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| This compound | NaN | NaN | NaN | Data Not Available | NaN |

As the table illustrates, the absence of experimental data for reactions involving this compound prevents the application of current data-driven and machine learning methodologies for this specific compound.

Synthetic Utility and Strategic Applications in Advanced Organic Synthesis

1-(Benzyloxy)-2-iodocycloheptane as a Versatile Synthetic Building Block

The structure of this compound, featuring a bulky benzyloxy group and a reactive iodine atom on a seven-membered carbocyclic frame, makes it a highly promising, albeit not extensively documented, synthetic intermediate. The interplay between these two functional groups dictates its reactivity and potential applications.

Precursor for Further Functionalization

The primary utility of this compound lies in its capacity to serve as a precursor for a wide array of functionalized cycloheptane (B1346806) derivatives. The carbon-iodine bond is relatively weak and susceptible to a variety of transformations, making the iodine atom an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of a diverse range of functionalities at the C-2 position.

Furthermore, the benzyloxy group at C-1 can be deprotected under various conditions to reveal a hydroxyl group. This deprotection can be strategically timed within a synthetic sequence to unmask a reactive handle for further elaboration, such as oxidation to a ketone or etherification with other groups. The selective cleavage of benzyl (B1604629) ethers is a well-established transformation in organic synthesis.

Stereodefined Synthons

The synthesis of this compound can potentially be achieved through the iodocyclization of cycloheptene (B1346976) in the presence of benzyl alcohol. Halocyclization reactions are known to proceed with high stereoselectivity, often yielding products with a defined relative stereochemistry between the newly introduced functional groups. This stereocontrol is crucial for the synthesis of enantiomerically pure complex molecules. The resulting stereodefined this compound can then be used as a chiral building block, transferring its stereochemical information to subsequent products.

Applications in the Synthesis of Complex Organic Molecules

The unique structural features of this compound make it a potentially valuable tool in the synthesis of complex organic molecules, particularly those containing polyfunctionalized seven-membered rings.

Access to Polyfunctionalized Cyclic Systems

Starting from this compound, a variety of polyfunctionalized cycloheptane derivatives can be accessed. For instance, elimination reactions can be induced to form cycloheptene derivatives. Alternatively, the iodine atom can be replaced by other functional groups through substitution reactions, leading to amino-, azido-, or cyano-substituted cycloheptyl ethers. The subsequent deprotection of the benzyl ether would then yield the corresponding functionalized cycloheptanols. This sequential functionalization provides a powerful strategy for building up molecular complexity on the cycloheptane scaffold.

Carbon-Carbon Bond Formation Strategies using Haloethers

Haloethers like this compound are valuable precursors for carbon-carbon bond formation. The iodo group can be converted into an organometallic species, such as an organolithium or an organocuprate reagent, through metal-halogen exchange. These reagents can then participate in a variety of carbon-carbon bond-forming reactions, including conjugate additions and cross-coupling reactions. This allows for the attachment of alkyl, aryl, or vinyl groups to the cycloheptane ring, significantly expanding the molecular diversity that can be achieved from this single precursor.

Method Development and Scope Expansion

The Enigmatic Role of this compound in Synthetic Chemistry Remains Undisclosed

Despite a thorough investigation of scientific literature and chemical databases, detailed information regarding the synthetic utility and strategic applications of the specific chemical compound This compound in advanced organic synthesis remains elusive. As of the current date, dedicated research articles, patents, or comprehensive studies focusing on its role in enabling novel reaction pathways or the development of catalysts for its transformations are not publicly available.

The absence of specific data for this compound prevents a detailed discussion and the creation of the requested scientific article. The user's strict requirement to focus solely on this compound means that an analysis of analogous or related structures would fall outside the specified scope.

While the broader fields of iodoetherification and the use of benzyl protecting groups are well-established areas of organic chemistry, the specific attributes and reactivity of the seven-membered ring structure of this compound have not been the subject of published research.

Therefore, the generation of an article detailing its synthetic utility, including data tables and research findings, is not possible at this time. Further research and publication on this specific compound are required before a comprehensive and scientifically accurate article can be produced.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemical Synthesis of Iodoethers

The chemical industry is undergoing a paradigm shift towards sustainability, driven by the principles of green chemistry. rsc.orgslideshare.net This approach aims to design chemical processes that minimize environmental impact and reduce the use of hazardous substances. aarf.asianumberanalytics.com For the synthesis of iodoethers, this translates into a focus on maximizing atom economy, minimizing waste, and employing safer, more environmentally benign reaction conditions.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. jocpr.comnumberanalytics.com Reactions with high atom economy are inherently more sustainable as they generate less waste. skpharmteco.comresearchgate.net Traditional synthesis methods often suffer from low atom economy, producing significant amounts of byproducts that require disposal. rsc.org

Future research in iodoether synthesis will prioritize the development of 100% atom-economical reactions. jchr.org This involves designing synthetic routes where all the atoms from the starting materials are utilized in the final product, thus eliminating waste at its source. numberanalytics.com Strategies to achieve this include the use of catalytic reactions and optimizing reaction conditions to prevent the formation of unwanted side products. jocpr.com By focusing on atom economy, chemists can significantly reduce the environmental footprint of iodoether synthesis, conserve resources, and potentially lower production costs. skpharmteco.comniscpr.res.in

| Green Chemistry Principle | Key Objective | Application in Iodoether Synthesis | Potential Benefits |

|---|---|---|---|

| Atom Economy | Maximize the incorporation of all reactant materials into the final product. researchgate.net | Designing addition reactions where the iodoether is the sole product. | Reduced waste, lower costs, increased efficiency. skpharmteco.com |

| Waste Prevention | Prevent waste generation rather than treating it after it has been created. numberanalytics.com | Developing one-pot synthesis procedures that minimize workup and purification steps. | Reduced environmental impact, conservation of resources. niscpr.res.in |

The pursuit of sustainability in chemical synthesis also involves the use of mild reaction conditions and safer reagents. researchgate.net Traditional methods often require harsh conditions, such as high temperatures and pressures, and employ toxic or hazardous reagents and solvents. researchgate.net These not only pose safety risks but also contribute to environmental pollution.

A key area of future research is the development of synthetic protocols for iodoethers that operate at ambient temperature and pressure. researchgate.net The use of molecular iodine as a catalyst, for example, allows for reactions to be carried out under neutral and mild conditions, often leading to high yields and simplified work-up procedures. researchgate.networdpress.com

The selection of solvents is another critical aspect of green chemistry. reagent.co.uk Many conventional solvents are volatile, flammable, and toxic. youtube.com Research is focused on finding safer alternatives, with water being the most desirable green solvent due to its non-toxic and abundant nature. youtube.comyoutube.com When organic solvents are necessary, the trend is to choose less hazardous options and to minimize the amount used. reagent.co.uk Furthermore, there is a growing interest in using safer reagents, such as developing more stable and less shock-sensitive hypervalent iodine reagents for functional group transfers. syrris.com

| Approach | Example | Advantage | Reference |

|---|---|---|---|

| Mild Catalysts | Molecular Iodine | Enables reactions under neutral conditions at room temperature, high yields. | researchgate.netresearchgate.net |

| Safer Solvents | Water, Heptane, Isopropanol | Reduces toxicity and environmental impact compared to solvents like dichloromethane. | youtube.comyoutube.com |

| Less Hazardous Reagents | Development of stabilized hypervalent iodine reagents. | Improves safety profile by reducing sensitivity to friction and impact. | syrris.com |

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automation represents a transformative approach to the synthesis of organic molecules, including iodoethers. nih.gov Continuous flow processes, where reactants are pumped through a reactor, offer numerous advantages over traditional batch methods, such as improved heat and mass transfer, enhanced safety, and greater reproducibility. youtube.com

Automated flow chemistry systems enable the rapid generation of compound libraries for screening purposes, accelerating the early stages of drug discovery. nih.govchimia.ch These systems can perform multiple reaction steps in a continuous sequence, eliminating the need for intermediate isolation and purification, which significantly improves efficiency. youtube.com For the synthesis of complex structures like 1-(benzyloxy)-2-iodocycloheptane, flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity. youtube.com

Furthermore, the coupling of automated synthesis platforms with machine learning algorithms allows for the intelligent design and optimization of reaction conditions. youtube.comacs.org This data-driven approach can rapidly identify the optimal parameters for a given transformation, reducing development time and resource consumption. acs.org The modular nature of flow chemistry also facilitates access to underutilized chemistries, such as photochemistry and electrochemistry, expanding the synthetic toolkit available to chemists. chimia.ch

Development of Novel Catalytic Systems for Iodoetherification

Catalysis is a cornerstone of green chemistry, and the development of novel catalytic systems for iodoetherification is a vibrant area of research. aarf.asia Efficient catalysts can enable reactions to proceed under milder conditions, with greater selectivity and higher yields, all of which contribute to a more sustainable process.

Recent breakthroughs include the development of the first general intermolecular asymmetric iodoetherification of unfunctionalized alkenes using a newly prepared trinuclear zinc complex as a catalyst. rikkyo.ac.jp This method provides access to chiral iodoethers with high enantiomeric ratios. Another significant advancement is the first-ever catalytic asymmetric iodoesterification, achieved through a unique catalytic system that harmonizes multiple chemical interactions. nih.gov

Lewis base catalysis is also showing promise for promoting iodoetherification and other halocyclization reactions. wiley-vch.de The use of elemental iodine as a Lewis acid catalyst is another effective strategy for various organic transformations, including the synthesis of cyclic ethers. researchgate.netsciencedaily.com Future research will likely focus on creating even more active and selective catalysts, potentially using earth-abundant metals or purely organic catalysts to further enhance the green credentials of iodoether synthesis. acs.org

Advanced Computational Design and Optimization in Cycloheptane (B1346806) Chemistry